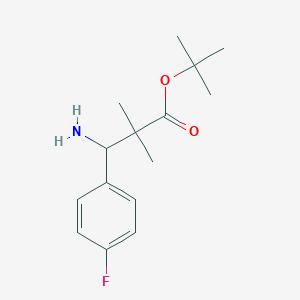
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is an organic compound that belongs to the class of amino acid derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate typically involves the reaction of tert-butyl 3-amino-2,2-dimethylpropanoate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
化学反应分析
Types of Reactions
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The fluorophenyl group can be reduced to form a phenyl group.
Substitution: The tert-butyl ester group can be substituted with other ester groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like alkyl halides and acid chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the fluorophenyl group can produce phenyl derivatives .
科学研究应用
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator by binding to the active site of enzymes or receptors, thereby affecting their activity. The exact pathways involved depend on the specific biological system being studied .
相似化合物的比较
Similar Compounds
- tert-Butyl 3-amino-3-(4-chlorophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(4-bromophenyl)-2,2-dimethylpropanoate
- tert-Butyl 3-amino-3-(4-methylphenyl)-2,2-dimethylpropanoate
Uniqueness
tert-Butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate is unique due to the presence of the fluorophenyl group, which imparts specific electronic and steric properties to the molecule. This makes it particularly useful in the design of pharmaceuticals and materials with tailored properties .
属性
分子式 |
C15H22FNO2 |
|---|---|
分子量 |
267.34 g/mol |
IUPAC 名称 |
tert-butyl 3-amino-3-(4-fluorophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H22FNO2/c1-14(2,3)19-13(18)15(4,5)12(17)10-6-8-11(16)9-7-10/h6-9,12H,17H2,1-5H3 |
InChI 键 |
PTXUIHYCMITTRL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C(C)(C)C(C1=CC=C(C=C1)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


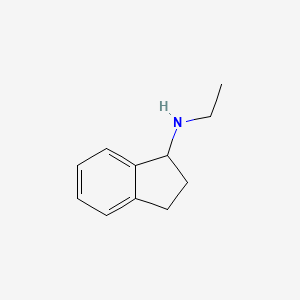
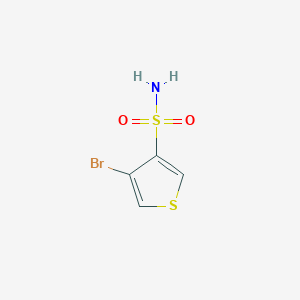
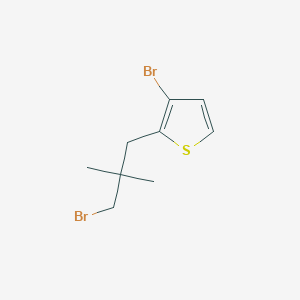
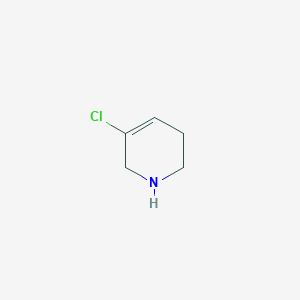
![4-{5-[3-(Trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B13217028.png)

![N-[(4-Bromothiophen-3-yl)methyl]aniline](/img/structure/B13217042.png)
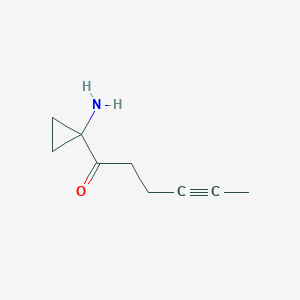
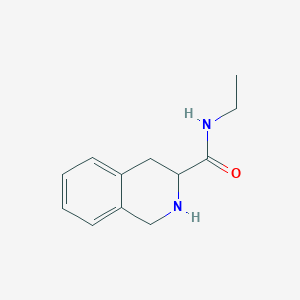
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)
![3-(Pyridine-2-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B13217058.png)
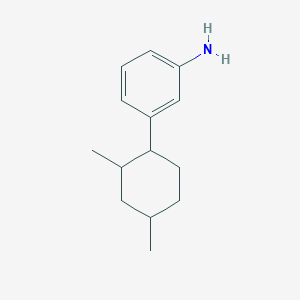

![3-Cyclopentyl-1-[(1r,4r)-4-methylcyclohexyl]urea](/img/structure/B13217085.png)
